molecular formula C12H16N2O3 B8613078 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine

1-(3-Methoxy-4-nitrobenzyl)pyrrolidine

Cat. No. B8613078
M. Wt: 236.27 g/mol
InChI Key: HFZVWVBMICQOBI-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

Pyrrolidine (0.2 g, 2.8 mmol) and triethylamine (0.28 g, 2.8 mmol) were added to a solution of 4-(bromomethyl)-2-methoxy-1-nitrobenzene (Preparation 104, 0.22 g, 0.894 mmol) in THF (5 mL). The reaction mixture was stirred for 1 hour at room temperature before being concentrated under reduced pressure and purified by silica gel column chromatography eluting with 10% methanol in ethyl acetate to afford the title compound as a pale yellow powder (0.18 g, 94%). 1H-NMR (500 MHz, CDCl3): δ 1.8 (t, J=6.7 Hz, 4H), 2.51 (t, J=6.7 Hz, 4H), 3.65 (s, 2H), 3.96 (s, 3H), 6.96 (dd, J=9.7 Hz, 1.5 Hz 1H), 7.12 (s, 1H), 7.8 (d, J=8.3 Hz, 1H)
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.Br[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[C:17]([O:24][CH3:25])[CH:16]=1>C1COCC1>[CH3:25][O:24][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[N+:21]([O-:23])=[O:22])[CH2:14][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.28 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.22 g
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 10% methanol in ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(CN2CCCC2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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